molecular formula C20H30N2O2 B1597120 Benzyl methyl(1-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate CAS No. 675602-75-2

Benzyl methyl(1-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate

Cat. No. B1597120
M. Wt: 330.5 g/mol
InChI Key: HOGPUKJJBGBCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl methyl(1-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate is a chemical compound . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular formula of Benzyl methyl(1-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate is C20H30N2O2. The molecular weight is 330.5 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

Benzyl methyl(1-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate is involved in the preparation of β- and γ-lactams via ring closures of unsaturated carbamoyl radicals derived from 1-carbamoyl-1-methylcyclohexa-2,5-dienes. These processes occur under the influence of radical initiators, showcasing the compound's role in generating significant yields of N-benzyl-azetidin-2-ones and N-benzyl-pyrrolidin-2-ones. The cyclization reactions emphasize the compound's utility in synthesizing complex organic structures, with moderate yields and specific conditions enhancing the reaction outcomes (A. Bella, L. Jackson, J. Walton, 2004).

Potential Pharmacological Applications

The synthesis and study of various carbamate derivatives, including those structurally related to Benzyl methyl(1-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate, have shown antimicrobial activity against different bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents. For instance, certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives exhibit notable antibacterial activity against specific strains, indicating the value of these compounds in pharmacological research and development for addressing microbial resistance (Yahya Nural et al., 2018).

Material Science and Surface Functionalization

The compound's derivatives have been explored for the functionalization of carbon nanotubes (CNTs) in a solvent-free, one-pot process. This involves the 1,3-dipolar cycloaddition of azomethine ylides, highlighting its role in modifying CNT surfaces for potential applications in material science and nanotechnology. Such functionalization processes are crucial for developing advanced materials with tailored properties, demonstrating the compound's applicability beyond purely organic synthesis (M. Paiva et al., 2010).

Safety And Hazards

The safety information for Benzyl methyl(1-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate includes several precautionary statements. It is advised to keep the product container or label at hand if medical advice is needed . The compound should be kept out of reach of children . It is also recommended to read the label before use .

properties

IUPAC Name

benzyl N-methyl-N-[1-(pyrrolidin-1-ylmethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-21(19(23)24-16-18-10-4-2-5-11-18)20(12-6-3-7-13-20)17-22-14-8-9-15-22/h2,4-5,10-11H,3,6-9,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGPUKJJBGBCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)OCC1=CC=CC=C1)C2(CCCCC2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375203
Record name Benzyl methyl{1-[(pyrrolidin-1-yl)methyl]cyclohexyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl methyl(1-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate

CAS RN

675602-75-2
Record name Carbamic acid, methyl[1-(1-pyrrolidinylmethyl)cyclohexyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675602-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl methyl{1-[(pyrrolidin-1-yl)methyl]cyclohexyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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